molecular formula C17H23F3N2O2 B14863623 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14863623
M. Wt: 344.37 g/mol
InChI Key: YUMAEWZSVRSOKX-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperazine ring. This compound is of interest due to its unique chemical properties conferred by the trifluoromethyl group, which enhances its stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Trifluoromethyl-phenyl)-piperazine: Similar structure but lacks the carboxylic acid ester group.

    2-(2-Trifluoromethyl-benzyl)-piperidine: Similar structure but contains a piperidine ring instead of piperazine.

    2-(2-Trifluoromethyl-benzyl)-morpholine: Contains a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of 2-(2-Trifluoromethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its combination of the trifluoromethyl group, benzyl moiety, and piperazine ring, which together confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H23F3N2O2

Molecular Weight

344.37 g/mol

IUPAC Name

tert-butyl 2-[[2-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-21-11-13(22)10-12-6-4-5-7-14(12)17(18,19)20/h4-7,13,21H,8-11H2,1-3H3

InChI Key

YUMAEWZSVRSOKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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